1,2-bis(2-fluorophenyl)ethan-1-one
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Description
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-bis(2-fluorophenyl)ethan-1-one involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by reduction of the resulting alpha-diketone with sodium borohydride.", "Starting Materials": [ "Fluorobenzene", "Acetyl chloride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g (0.082 mol) of fluorobenzene in 50 mL of dry methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "Step 2: Add 10.5 mL (0.123 mol) of acetyl chloride dropwise to the flask while stirring vigorously. The reaction mixture will become warm and a white precipitate will form.", "Step 3: Reflux the reaction mixture for 2 hours, then cool to room temperature.", "Step 4: Add 50 mL of ice-cold water to the flask, then slowly add 10 mL of concentrated hydrochloric acid while stirring. The white precipitate will dissolve and the solution will become acidic.", "Step 5: Extract the organic layer with 50 mL of diethyl ether, then wash the combined organic layers with 50 mL of water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate, then filter and evaporate the solvent under reduced pressure to obtain a yellow oil.", "Step 7: Dissolve the yellow oil in 50 mL of dry methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "Step 8: Add 2.0 g (0.053 mol) of sodium borohydride to the flask while stirring vigorously. The reaction mixture will become warm and a white precipitate will form.", "Step 9: Reflux the reaction mixture for 2 hours, then cool to room temperature.", "Step 10: Add 50 mL of ice-cold water to the flask, then slowly add 10 mL of concentrated hydrochloric acid while stirring. The white precipitate will dissolve and the solution will become acidic.", "Step 11: Extract the organic layer with 50 mL of diethyl ether, then wash the combined organic layers with 50 mL of water.", "Step 12: Dry the organic layer over anhydrous sodium sulfate, then filter and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 13: Recrystallize the white solid from a mixture of diethyl ether and hexanes to obtain pure 1,2-bis(2-fluorophenyl)ethan-1-one as a white crystalline solid." ] } | |
CAS RN |
161864-41-1 |
Product Name |
1,2-bis(2-fluorophenyl)ethan-1-one |
Molecular Formula |
C14H10F2O |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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